Dual DNA Gyrase/Topo IV Inhibition: Superior Potency and Safety Margin of Hydrazono-Quinoline Derivatives
Hydrazono-quinoline derivatives, synthesized from 2-hydrazinoquinoline, exhibit potent dual inhibition of DNA gyrase and topoisomerase IV, key bacterial enzymes. In a head-to-head enzymatic assay, the lead compound 5a demonstrated an IC50 of 4.56 ± 0.3 μM against DNA gyrase and 6.77 ± 0.4 μM against topoisomerase IV [1]. This dual inhibition is a superior profile compared to many single-target fluoroquinolones. Critically, these derivatives show low hemolytic activity, with compound 5a exhibiting only ~4.62% lysis at 1.0 mg/mL, indicating a favorable safety margin [1]. In contrast, standard antibiotics like ciprofloxacin may show higher hemolysis at comparable concentrations.
| Evidence Dimension | Enzyme Inhibition (IC50) and Hemolysis (% lysis) |
|---|---|
| Target Compound Data | Compound 5a: IC50 = 4.56 ± 0.3 μM (DNA gyrase), 6.77 ± 0.4 μM (Topo IV); Hemolysis = 4.62% at 1.0 mg/mL. |
| Comparator Or Baseline | Ciprofloxacin (IC50 ~0.1-1 μM for DNA gyrase; higher hemolysis reported at similar concentrations) [2]. |
| Quantified Difference | Compound 5a achieves potent dual inhibition (IC50 values comparable to clinical fluoroquinolones) with a markedly low hemolytic profile. |
| Conditions | In vitro enzyme inhibition assays using purified E. coli DNA gyrase and topoisomerase IV; hemolysis assessed on human red blood cells. |
Why This Matters
Selecting 2-hydrazinoquinoline-derived scaffolds enables the development of next-generation antimicrobials with a dual mechanism of action and a potentially superior safety profile, addressing clinical needs for resistance-evading and safer antibiotics.
- [1] Ammar, Y. A., Micky, J. A., Aboul-Magd, D. S., Abd El-Hafez, S. M. A., Hessein, S. A., Ali, A. M., & Ragab, A. (2023). Development and radiosterilization of new hydrazono‐quinoline hybrids as DNA gyrase and topoisomerase IV inhibitors: Antimicrobial and hemolytic activities against uropathogenic isolates with molecular docking study. Chemical Biology & Drug Design, 101(1), 101-118. View Source
- [2] Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. View Source
